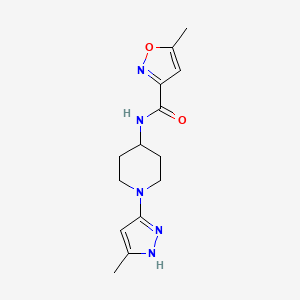
5-methyl-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)isoxazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-methyl-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)isoxazole-3-carboxamide” is a complex organic molecule that contains several functional groups, including a pyrazole ring, a piperidine ring, an isoxazole ring, and a carboxamide group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups and the bonds between them. The pyrazole and isoxazole rings, as well as the piperidine ring, would contribute to the overall shape and properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the pyrazole, piperidine, and isoxazole rings, as well as the carboxamide group. These functional groups could participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, solubility, and stability, would be influenced by its molecular structure and the nature of its functional groups .Aplicaciones Científicas De Investigación
- Pyrazoles, including derivatives of this compound, have diverse biological activities. Some approved anticancer drugs feature the pyrazole ring as a key structural motif .
- Researchers synthesized 4,4ʹ-(arylmethylene)bis(1H-pyrazol-5-ols) by reacting 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes. These derivatives exhibited excellent radical scavenging activity and cytotoxicity against colorectal carcinoma cells .
- Compound 3i demonstrated potent scavenging activity (IC50 of 6.2 ± 0.6 µM) and cytotoxicity against RKO cells (IC50 of 9.9 ± 1.1 μM) .
- Investigate its effects on various cancer cell lines, including mechanisms of action and potential pathways for apoptosis or autophagy .
Antioxidant and Anticancer Activities
Cytotoxicity and Antitumor Potential
Anti-Tubercular Activity
Proteomics Research
Mecanismo De Acción
Target of Action
This compound contains a pyrazole ring, which is a common structural motif in many bioactive compounds . Pyrazole derivatives have been known to interact with a wide range of targets, including enzymes, receptors, and ion channels . .
Mode of Action
Pyrazole derivatives often work by binding to their targets and modulating their activity The exact nature of this interaction and the resulting changes would depend on the specific target involved
Biochemical Pathways
Pyrazole derivatives can influence a variety of biochemical pathways depending on their specific targets The downstream effects of these interactions can vary widely, from changes in signal transduction to alterations in metabolic processes
Result of Action
The molecular and cellular effects of the compound’s action are not clearly defined in the available literature. The effects would likely depend on the specific targets and pathways involved. Pyrazole derivatives have been associated with a wide range of biological activities, including anti-inflammatory, antitumor, antidiabetic, and antiviral effects . .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s activity
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-methyl-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O2/c1-9-7-13(17-16-9)19-5-3-11(4-6-19)15-14(20)12-8-10(2)21-18-12/h7-8,11H,3-6H2,1-2H3,(H,15,20)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMXBIAOHNPQQQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)N2CCC(CC2)NC(=O)C3=NOC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)isoxazole-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

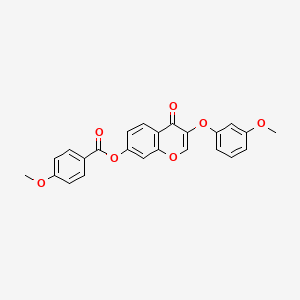
![N-(3-methylphenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2500535.png)
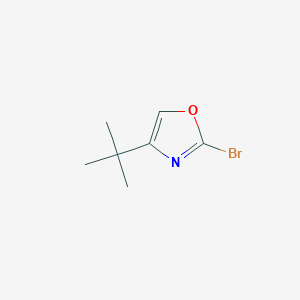

![3-(carbamoylamino)-N-[cyano(3,4-dichlorophenyl)methyl]propanamide](/img/structure/B2500542.png)
![(E)-4-(Dimethylamino)-N-[[2-(3-methylphenoxy)phenyl]methyl]but-2-enamide](/img/structure/B2500543.png)
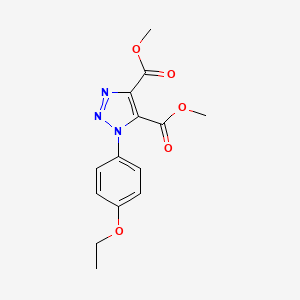
![2-(benzo[d]isoxazol-3-yl)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)acetamide](/img/structure/B2500545.png)

![1-methyl-6-(4-methylpiperazin-1-yl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2500547.png)
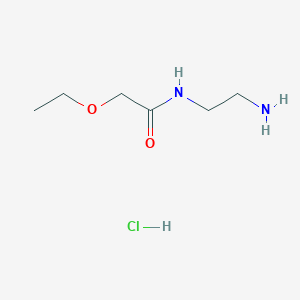
![N-(2-ethylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2500553.png)

![2,3-dimethoxy-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2500556.png)